

Fucoxanthin Stability in Milk Matrices: Quantitative Data

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Compound Focus: Fucoxanthin

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The following table summarizes key quantitative findings on how **fucoxanthin** behaves in different milk systems under various conditions.

Matrix/Parameter	Processing Condition	Key Stability Findings	Citation
Goat Whole & Skim Milk	Pasteurization (LTLT: 64°C, 30 min)	>96% fucoxanthin recovered post-pasteurization. Stable during 4-week storage at 4°C.	[1]
Cow Skim Milk (SM)	Storage (1 month, 4°C)	Better stability in Skim Milk (SM) vs. Whole Milk (WM). Stability negatively correlated with increased protein content (e.g., casein, whey).	[2]
Cow Whole Milk (WM)	Storage (1 month, 4°C)	Lower stability compared to Skim Milk.	[2]
Goat Milk Yogurt	Heat (80°C, 30 min) & Fermentation	~98% recovery after heating. ~90% recovery after fermentation; concentration stable during subsequent storage.	[3]
Cow Skim Milk	Bioavailability (In Vivo/In Vitro)	Superior plasma absorption and tissue accumulation of fucoxanthin and its	[4]

Matrix/Parameter	Processing Condition	Key Stability Findings	Citation
		metabolites compared to whole milk and microalgal biomass.	

Core Experimental Protocols

Here are detailed methodologies for key experiments you can provide as standardized protocols.

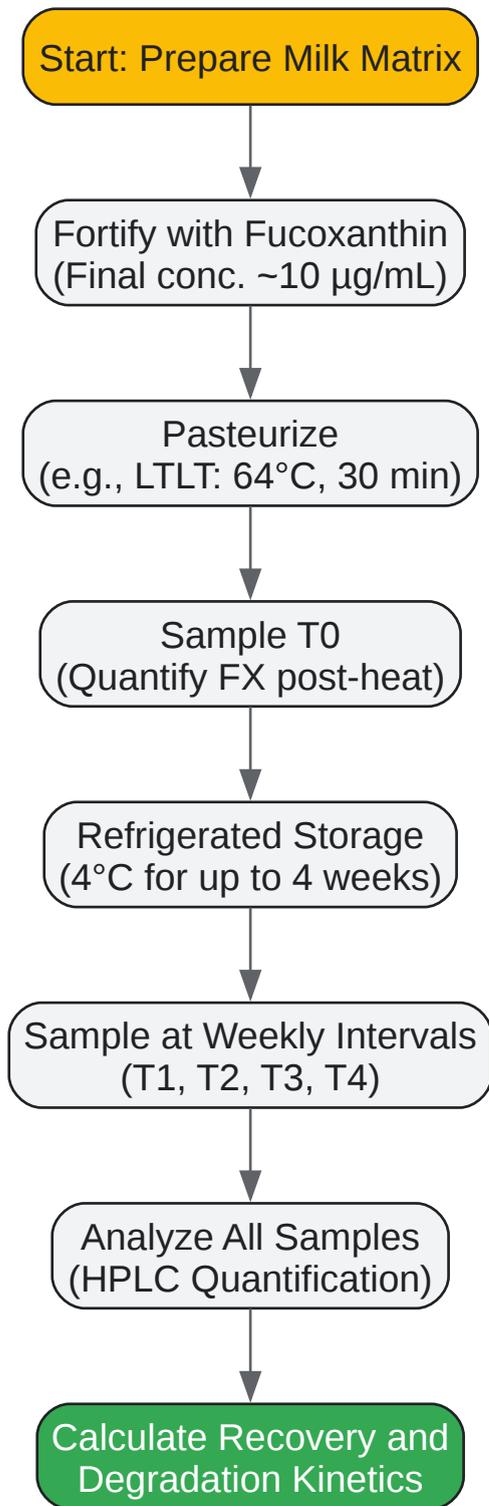
Protocol: Quantifying Fucoxanthin in Milk and Yogurt

This method, adapted from multiple studies, is suitable for quantifying **fucoxanthin** recovery from various dairy matrices [1] [3].

- **Sample Preparation:** Weigh 2 g of milk or diluted yogurt into a 10 mL test tube.
- **Deproteination:** Add 2 mL of ethanol (200 proof) to the sample and mix thoroughly.
- **Solvent Extraction:**
 - Add 1 mL of petroleum ether and 1 mL of *tert*-butyl methyl ether (TBME).
 - Vortex the mixture for 30 seconds.
 - Centrifuge at $\sim 1,838 \times g$ (3,500 rpm) for 5 minutes.
 - Collect the supernatant.
 - Repeat the solvent addition and extraction steps three times, pooling all supernatants.
- **Analysis (HPLC-DAD):**
 - **Column:** ZORBAX Eclipse XDB-C18 (4.6 \times 250 mm, 5 μ m).
 - **Mobile Phase:** Gradient elution starting from 80% Acetonitrile / 20% Water, shifting to 72% Acetonitrile / 18% Water / 10% MTBE.
 - **Flow Rate:** 0.8 mL/min.
 - **Detection:** 450 nm.
 - **Quantification:** Use an external **fucoxanthin** standard curve for calculation.

Protocol: Assessing Stability During Pasteurization and Storage

This workflow outlines the steps to evaluate **fucoxanthin** stability under processing and storage conditions.



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Advanced Stabilization & Encapsulation Strategies

If researchers encounter stability issues with basic milk matrices, you can suggest these advanced encapsulation techniques.

Strategy	Mechanism	Key Performance	Citation
Spray-Drying with Biopolymers	Wall materials form a physical barrier against oxygen, heat, and light.	Maltodextrin (MD) and Gum Arabic (GA) showed best protection with degradation half-lives of 92.6 and 99.8 days , respectively. Also improved bioaccessibility.	[5]
Pickering Emulsions with Cellulose Nanofibrils (CNFs)	CNFs form a solid, dense particle layer at oil-water interfaces, providing a physical barrier.	Encapsulation efficiency up to 70.8% . High stability against pH, salinity, temperature, and UV light. Maintained 42% DPPH scavenging activity after 12 days at 4°C.	[6]
Controlled-Release Systems	Use of nanoparticles, emulsions, and bioinspired systems (e.g., extracellular vesicles) to protect from gastric degradation and enhance absorption.	These systems are designed to improve chemical stability, protect against GI tract degradation, and enhance bioavailability.	[7]

Frequently Asked Questions (FAQs)

Q1: Why is fucoxanthin less stable in whole milk compared to skim milk, despite the protective protein matrix? Early research indicated that **fucoxanthin** stability is **negatively correlated with an increase in protein content** (specifically casein and whey protein) [2]. However, more recent studies on goat milk demonstrate high stability, suggesting that the type of milk (e.g., higher β -casein in goat milk) and the specific matrix interactions need careful evaluation for each formulation [1].

Q2: Does the fermentation process in yogurt production degrade fucoxanthin? Yes, fermentation can cause a minor loss. One study found a drop from **~98% recovery post-heating to ~90% recovery in freshly**

prepared yogurt [3]. However, the concentration remains stable during subsequent refrigerated storage, making yogurt a viable delivery matrix.

Q3: Which milk matrix is superior for bioavailability? In vivo and in vitro studies on cow milk consistently show that **skim milk (SM) provides superior bioavailability** for **fucoxanthin** and its active metabolites compared to whole milk (WM) [4].

Q4: What are the main environmental factors that degrade fucoxanthin? **Fucoxanthin** is highly susceptible to **heat, light, oxygen, and acidic conditions** due to its unsaturated structure [7] [8]. All processing and storage protocols must be designed to minimize exposure to these factors (e.g., working under dim light, using inert gases, and avoiding excessive heat).

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